Alpmhir trifluoroacetate

説明

Contextualization of ALPMHIR within Contemporary Peptide Chemistry and its Significance as a Trifluoroacetate (B77799) Salt

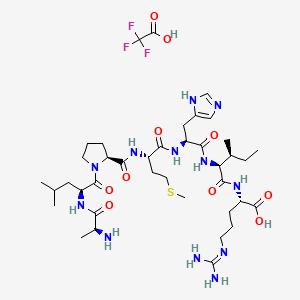

ALPMHIR is a heptapeptide (B1575542) with the amino acid sequence Alanine-Leucine-Proline-Methionine-Histidine-Isoleucine-Arginine. pep-lab.info Originally derived from sheep milk β-lactoglobulin, it is a fragment of the larger protein, specifically residues 142-148. pep-lab.infochemimpex.com In chemical research, ALPMHIR is recognized as a bioactive peptide, primarily investigated for its potential as an Angiotensin-I-Converting Enzyme (ACE) inhibitor. pep-lab.infocambridge.org This has positioned it as a molecule of interest in the study of cardiovascular health. More recent in silico studies have also suggested ALPMHIR as a potential candidate for antiviral research. researchgate.net

The compound is frequently handled in research laboratories as its trifluoroacetate salt. chemimpex.com This salt form is not an arbitrary choice but a direct consequence of the standard procedures used in modern peptide synthesis and purification. ambiopharm.comnih.gov Synthetic peptides are commonly produced via Solid-Phase Peptide Synthesis (SPPS), a method that often utilizes trifluoroacetic acid (TFA) for the final cleavage of the peptide from the solid resin support. fiveable.megenscript.com Subsequently, purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is a common mobile phase additive that aids in achieving sharp, well-resolved peaks. cambridge.orgmolecularcloud.org

The resulting ALPMHIR trifluoroacetate is a salt where the positively charged residues of the peptide, particularly the N-terminal amino group and the basic side chains of Arginine and Histidine, are neutralized by the negatively charged trifluoroacetate anion (CF₃COO⁻). molecularcloud.orgvulcanchem.com This salt formation often enhances the peptide's stability and solubility in aqueous solutions, which is advantageous for experimental handling and storage in laboratory settings. chemimpex.com

Table 1: Physicochemical Properties of ALPMHIR Peptide

| Property | Value | Source |

|---|---|---|

| PepLab ID | PL391 | pep-lab.info |

| Sequence | ALPMHIR | pep-lab.info |

| Three-Letter Formula | NH₂ - Ala - Leu - Pro - Met - His - Ile - Arg - COOH | pep-lab.info |

| Chemical Formula | C₃₇H₆₄N₁₂O₈S | pep-lab.info |

| Molecular Weight (Da) | 837.05 | pep-lab.info |

| Isoelectric Point (pI) | 11.45 | pep-lab.info |

| Hydrophobicity Index (GRAVY) | 0.3857 | pep-lab.info |

| Biological Activity | ACE Inhibitor | pep-lab.info |

| Source Organism | Sheep milk (beta-lactoglobulin fr. 142-148) | pep-lab.info |

Overview of Trifluoroacetate as a Ubiquitous Counterion and Versatile Reagent in Advanced Organic and Peptide Synthesis

Trifluoroacetate (TFA) is the conjugate base of trifluoroacetic acid, an organofluorine compound that is a structural analog of acetic acid where the three alpha hydrogens are replaced by fluorine atoms. wikipedia.org This substitution has a profound impact on its chemical properties. The strong electron-withdrawing effect of the fluorine atoms significantly increases the acidity of the carboxylic acid group, making trifluoroacetic acid a much stronger acid (pKa ≈ 0.23-0.52) than acetic acid (pKa ≈ 4.76). fiveable.menih.govcommonorganicchemistry.com

In the realm of peptide chemistry, TFA's primary role is twofold. Firstly, as a strong acid, it is the reagent of choice for the final step in Fmoc-based solid-phase peptide synthesis (SPPS), where it is used in a "cleavage cocktail" to remove the synthesized peptide from its solid support and simultaneously remove acid-labile side-chain protecting groups. ambiopharm.comfiveable.megenscript.com Secondly, during purification by RP-HPLC, TFA is widely used as an ion-pairing agent in the mobile phase. genscript.comwikipedia.org It forms a salt with the protonated basic sites on the peptide, which improves chromatographic resolution and peak shape. molecularcloud.org As a result, synthetic peptides are most commonly isolated as their trifluoroacetate salts. nih.govmdpi.com

Beyond its role as a counterion, trifluoroacetic acid is a versatile and powerful reagent in broader organic synthesis. Its strong acidity, volatility, and solubility in organic solvents make it a preferred catalyst for various acid-catalyzed reactions, including rearrangements and condensations. wikipedia.orgresearchgate.net It is also extensively used as a deprotecting agent for various protecting groups common in organic chemistry, such as the Boc group used to protect amines. fiveable.meresearchgate.net Furthermore, TFA serves as a precursor for other fluorinated reagents, like trifluoroacetic anhydride. wikipedia.org Its utility is so widespread that it has become an indispensable tool in the synthesis of complex organic molecules and pharmaceuticals. researchgate.net

Table 2: Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂HF₃O₂ or CF₃COOH | wikipedia.org |

| Molar Mass | 114.02 g·mol⁻¹ | wikipedia.orgcommonorganicchemistry.com |

| Appearance | Colorless liquid | wikipedia.orgcommonorganicchemistry.com |

| Odor | Pungent, vinegar-like | wikipedia.org |

| Boiling Point | 72.4 °C | wikipedia.org |

| Acidity (pKa) | ~0.23 - 0.52 | fiveable.mewikipedia.orgnih.govcommonorganicchemistry.com |

| Primary Use in Peptide Synthesis | Cleavage from resin, HPLC mobile phase additive | ambiopharm.comfiveable.me |

| Other Uses in Organic Synthesis | Acid catalyst, deprotection agent, solvent | wikipedia.orgresearchgate.net |

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N12O8S.C2HF3O2/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38;3-2(4,5)1(6)7/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42);(H,6,7)/t21-,22-,24-,25-,26-,27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBZGDGAFZMEAV-LZVFNOIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65F3N12O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Chemistry of Alpmhir Trifluoroacetate

Peptide Synthesis Strategies Employing Trifluoroacetic Acid

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), offers a controlled, stepwise method for constructing the ALPMHIR sequence. wikipedia.orgsigmaaldrich.com In this context, trifluoroacetic acid (TFA) plays a critical, albeit multifaceted, role.

In SPPS, amino acids are added sequentially to a growing chain anchored to an insoluble resin support. sigmaaldrich.com To ensure correct sequence assembly, the α-amino group of the incoming amino acid is temporarily protected. TFA is a cornerstone reagent in the most common protection strategies.

In the Boc/Bzl strategy, the tert-butoxycarbonyl (Boc) protecting group is used for the α-amino group. The Boc group is acid-labile and is efficiently removed at each cycle by treatment with a moderate concentration of TFA (typically 25-50% in a solvent like dichloromethane). peptide.commasterorganicchemistry.com The mechanism involves protonation of the Boc group by TFA, followed by its cleavage to release the free amine as a TFA salt, along with the formation of a stable tert-butyl cation and carbon dioxide. peptide.com

In the orthogonal Fmoc/tBu strategy, while the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary N-α-protection, TFA is employed in the final step. masterorganicchemistry.com Here, a concentrated TFA solution, often mixed with "scavenger" molecules, is used to simultaneously cleave the completed peptide from the resin support and remove the permanent, acid-labile protecting groups from amino acid side chains (e.g., from Histidine and Arginine in the ALPMHIR sequence). mdpi.comuci.edu

However, the use of TFA is not without potential side reactions. A notable issue is the N-terminal trifluoroacetylation, which acts as a termination event, capping the peptide chain and preventing further elongation. pnas.orgnih.gov This can occur through the reaction of the peptide's free amine with trifluoroacetoxymethyl groups that may form on the resin support during repeated acid treatments. pnas.orgnih.gov The extent of this side reaction can be low (1-2% per cycle) but is a critical parameter to control for achieving high-purity synthetic peptides. nih.gov Furthermore, certain peptide sequences can be susceptible to hydrolysis under standard TFA cleavage conditions. nih.gov

Beyond its role in deprotection, TFA can be leveraged to create highly reactive intermediates for peptide bond formation. The "trifluoroacetate method" involves the use of trifluoroacetate (B77799) reagents, such as p-nitrophenyl trifluoroacetate or N-hydroxysuccinimide trifluoroacetate, to prepare active esters of N-protected amino acids. oup.comoup.com

This strategy is based on an ester-exchange reaction, typically conducted in pyridine. oup.com A key advantage of this approach is that it can be performed as a "direct method," where the active ester is generated in situ and reacted with the amino component without the need for isolation. oup.com This is facilitated by the fact that the only co-product is the highly water-soluble trifluoroacetic acid, which is easily removed during workup. oup.com This method has been successfully applied to the synthesis of complex peptides like bradykinin. oup.com

Table 1: Trifluoroacetate Reagents in Peptide Synthesis

| Reagent Name | Abbreviation | Application | Reference |

|---|---|---|---|

| p-Nitrophenyl Trifluoroacetate | Active ester formation | oup.comoup.com | |

| 2,4,5-Trichlorophenyl Trifluoroacetate | Active ester formation | oup.comoup.com | |

| N-Hydroxysuccinimide Trifluoroacetate | Active ester formation | oup.comoup.com |

Enzymatic Pathways for the Generation of ALPMHIR from Protein Precursors

An alternative to total chemical synthesis is the "top-down" approach, where the target peptide is generated by the specific enzymatic breakdown of a larger protein. ALPMHIR, also known as lactokinin, is a well-documented bioactive peptide derived from β-lactoglobulin (β-Lg), a primary protein component of whey. nih.govulaval.canih.govresearchgate.net

The targeted production of ALPMHIR relies on the controlled hydrolysis of whey protein, and specifically β-Lg, using proteolytic enzymes. mdpi.comgoogle.com Research has demonstrated that digesting whey protein fractions with trypsin is an effective method for releasing the ALPMHIR sequence. dntb.gov.uanih.gov Pancreatin, a mixture of digestive enzymes including trypsin and chymotrypsin, has also been shown to produce hydrolysates containing ALPMHIR. nih.gov

One innovative approach combined the enzymatic hydrolysis of β-Lg and the fractionation of the resulting peptides into a single step using an electrodialysis cell equipped with ultrafiltration membranes. nih.govulaval.ca In this system, the hydrolysis was performed, and the generated peptides migrated through the membranes according to their charge. The cationic peptide ALPMHIR was successfully separated and recovered with a high migration rate of approximately 66%. nih.govulaval.ca This method highlights a strategy for not just generating, but also selectively isolating, the target peptide from a complex hydrolysate.

The efficiency of enzymatic hydrolysis and the profile of the resulting peptides are governed by the kinetics and mechanism of the proteases used. nih.gov The process is influenced by multiple factors, including the choice of enzyme, pH, temperature, and the enzyme-to-substrate ratio. acs.orgresearchgate.net

Kinetic models are essential for understanding and optimizing whey protein hydrolysis. Some studies have described the reaction using a Michaelis-Menten model that accounts for competitive inhibition by the peptide products. scielo.br Other research has proposed a zero-order reaction with respect to the substrate, coupled with a second-order kinetic process for enzyme deactivation. nih.gov

The specificity of the enzyme is paramount. Different proteases exhibit varying efficiencies towards the major whey proteins, β-lactoglobulin and α-lactalbumin. For instance, plant-derived cardosins were shown to have a higher catalytic efficiency for α-lactalbumin than for β-lactoglobulin under certain conditions. acs.org However, optimization of reaction conditions (e.g., pH 6.29, temperature 50 ºC) can lead to significant hydrolysis of β-Lg (up to ~40%) even with cardosins. sci-hub.se Commercial proteases like Alcalase and Flavourzyme are also widely used, with pH being a significant factor affecting both the degree of hydrolysis and the kinetic parameters. researchgate.netnih.gov

Table 2: Parameters from Kinetic Models of Whey Protein Hydrolysis

| Enzyme | Kinetic Model | Key Parameters | Optimal Conditions (Example) | Reference |

|---|---|---|---|---|

| Bacterial Proteases | Zero-order substrate reaction, 2nd-order enzyme denaturation | Rate constants for hydrolysis and denaturation | pH 8, 50°C | nih.gov |

| Alcalase | Michaelis-Menten with competitive product inhibition | k, KM, KI | pH range 6.0-11.0, 50°C | scielo.br |

| Cardosins A & B | Double-substrate Michaelis-Menten | kcat, KM, Specificity ratio (kcat/KM) | pH 5.2-6.0, 55°C | acs.org |

Advanced Purification and Isolation Techniques for ALPMHIR Trifluoroacetate

Regardless of whether ALPMHIR is produced synthetically or enzymatically, a high-purity product requires advanced purification. The final trifluoroacetate salt form is a direct consequence of the most common and powerful purification technique: reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comamericanpeptidesociety.orgmdpi.com

While RP-HPLC is the gold standard, other advanced chromatographic techniques can be used as complementary or alternative steps:

Ion-Exchange Chromatography (IEC): Separates peptides based on net charge, which is highly applicable to the charged ALPMHIR peptide. americanpeptidesociety.orgmdpi.com

Size-Exclusion Chromatography (SEC): Separates molecules by size and is useful for removing aggregates or very small impurities. americanpeptidesociety.org

Flash Chromatography: A faster, lower-resolution technique that can be used for initial crude purification to reduce the sample load for subsequent high-resolution HPLC polishing. biotage.com

Electrodialysis with Ultrafiltration Membranes (EDUF): As mentioned, this is a highly specialized technique that combines hydrolysis and separation in one step, proving effective for isolating ALPMHIR. nih.govulaval.ca

Methodological Development and Application of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Trifluoroacetic Acid as a Mobile Phase Component

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the purification of peptides and small proteins, including Alpmhir. nih.govspringernature.com This technique separates molecules based on their hydrophobicity. The use of trifluoroacetic acid (TFA) as a component in the mobile phase is standard practice in the RP-HPLC purification of peptides. nih.govspringernature.comtandfonline.com

TFA serves as an ion-pairing reagent. nih.govspringernature.com At the low pH imparted by TFA, the acidic silanol (B1196071) groups on the silica-based column packing are protonated, and the TFA can form an ion pair with the positive charges on the peptide. elementlabsolutions.com This action minimizes undesirable ionic interactions between the peptide and the column, leading to improved peak shapes and resolution. elementlabsolutions.com For many peptide separations, a concentration of 0.1% TFA in the aqueous portion of the mobile phase is commonly used. hplc.euulaval.ca

The mobile phase in RP-HPLC for peptide purification typically consists of a binary solvent system: an aqueous phase containing TFA and an organic modifier, most commonly acetonitrile (B52724). nih.govspringernature.com Peptides are eluted from the column by a gradient of increasing organic modifier concentration. tandfonline.com A typical gradient might range from a low percentage of acetonitrile in water (both with TFA) to a high percentage over a set period. tandfonline.comulaval.ca

The choice of the stationary phase is also crucial. Wide-pore silica-based columns (e.g., 300 Å) are preferred for peptides and proteins as they allow these larger molecules to fully interact with the bonded phase within the pores, leading to better separations. hplc.eu Common bonded phases include C18 (octadecyl), C8, and C4 (butyl). nih.govspringernature.com

Below is an interactive data table summarizing typical parameters for RP-HPLC purification of peptides like Alpmhir.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography Mode | Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. |

| Stationary Phase | Wide-pore (e.g., 300 Å) silica (B1680970) with C18, C8, or C4 bonded phase | Provides a hydrophobic surface for peptide interaction and accommodates the size of peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | The organic modifier used to elute the peptide. |

| Elution Mode | Gradient Elution | Gradually increases the concentration of Mobile Phase B to elute peptides with varying hydrophobicities. |

| Ion-Pairing Reagent | Trifluoroacetic Acid (TFA) | Improves peak shape and resolution by minimizing unwanted ionic interactions. |

| Detection Wavelength | 210-220 nm | Allows for the detection of the peptide bond. |

Strategies for Characterizing and Mitigating Peptide-Peptide and Peptide-Protein Interactions during Purification Processes

During the purification of peptides like Alpmhir, interactions between peptide molecules (peptide-peptide) or between the peptide and other proteins present in a mixture (peptide-protein) can occur. These interactions, which are primarily electrostatic and hydrophobic, can affect the purity and yield of the final product. mdpi.comresearchgate.net

Characterization of Interactions:

The tendency of peptides to interact can be influenced by several factors, including pH, temperature, and the concentration of salts and organic solvents. acs.org For instance, changes in pH can alter the charge state of a peptide, promoting or disrupting electrostatic interactions. acs.org The amino acid composition of the peptide is a key determinant of its interaction potential. The Alpmhir peptide (Ala-Leu-Pro-Met-His-Ile-Arg) contains both hydrophobic (Ala, Leu, Pro, Met, Ile) and basic (His, Arg) residues, suggesting a propensity for both hydrophobic and electrostatic interactions.

Mitigation Strategies:

Several strategies can be employed to mitigate these non-specific interactions during the purification process:

pH Adjustment: Modifying the pH of the mobile phase can alter the charge of the peptides and proteins, which can be used to minimize electrostatic attractions or repulsions. acs.org

Use of Additives: The addition of certain agents to the mobile phase can help to disrupt interactions.

Ion-Pairing Reagents: As mentioned, TFA is crucial for minimizing ionic interactions with the stationary phase but also helps in keeping peptides well-solvated and reducing peptide-peptide aggregation. elementlabsolutions.com

Chaotropic Agents: In some cases, denaturing agents like urea (B33335) can be used to reduce aggregation, although this is more common in initial extraction steps rather than final HPLC purification. acs.org

Organic Modifiers: Increasing the concentration of the organic modifier (e.g., acetonitrile) can disrupt hydrophobic interactions. elementlabsolutions.com

Optimizing Chromatographic Conditions:

Temperature Control: Temperature can affect the kinetics of binding and the strength of hydrophobic interactions. elementlabsolutions.com Running separations at elevated temperatures can sometimes improve peak shape, but care must be taken to avoid peptide degradation. acs.org

Flow Rate and Gradient Slope: Adjusting the flow rate and the steepness of the elution gradient can influence the time the peptide spends on the column and in contact with other molecules, potentially reducing the opportunity for interaction.

Use of Inert Surfaces: To combat interactions with the HPLC system itself, components made of bio-inert materials like PEEK can be used instead of stainless steel, which can attract biomolecules. elementlabsolutions.com

The following interactive data table outlines common interactions and mitigation strategies relevant to peptide purification.

| Type of Interaction | Driving Force | Mitigation Strategy |

| Peptide-Peptide Aggregation | Hydrophobic interactions, electrostatic attractions. | Adjust pH, increase organic modifier concentration, use of chaotropic agents (in specific contexts). |

| Non-specific Binding to Column | Ionic interactions with residual silanols, hydrophobic interactions with stationary phase. | Use of ion-pairing reagents (e.g., TFA), use of high-purity silica columns, appropriate choice of stationary phase. elementlabsolutions.comhplc.eu |

| Interaction with System Components | Binding of biomolecules to metal surfaces (e.g., stainless steel). | Use of bio-inert HPLC systems or components (e.g., PEEK), system passivation. elementlabsolutions.com |

Advanced Spectroscopic and Structural Elucidation of Alpmhir Trifluoroacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of peptide structure in solution. It provides atomic-level information on the peptide's covalent structure, conformation, and purity.

For ALPMHIR trifluoroacetate (B77799), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. 1D ¹H NMR provides a primary assessment of purity, showing signals for all hydrogen atoms in the peptide, the trifluoroacetate counterion, and any impurities such as residual solvents. The integration of these signals allows for quantification.

¹⁹F NMR is particularly valuable for directly observing and quantifying the trifluoroacetate (TFA) counterion. biopharma-asia.comandreas-brinkmann.net A validated ¹⁹F NMR method can accurately determine the molar ratio of TFA to the peptide, which is critical information for peptide quantification and formulation. biopharma-asia.com

Illustrative NMR Data for ALPMHIR Trifluoroacetate

| Nucleus | Experiment | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D, COSY, TOCSY, NOESY | 0.8 - 9.5 | Amino acid identification, sequence confirmation, secondary structure, purity. |

| ¹³C | HSQC, HMBC | 10 - 180 | Backbone and side-chain assignments, structural integrity. |

Mass Spectrometry (MS) for Comprehensive Peptide Sequencing and Characterization of ALPMHIR

Mass spectrometry (MS) is a cornerstone technique for peptide analysis due to its exceptional sensitivity and accuracy in determining molecular weight and sequence. eurofins.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for confirming the primary structure of a peptide. eurofins.comthermofisher.com The analysis of this compound would begin with enzymatic digestion, typically using trypsin, which cleaves the peptide at specific amino acid residues (lysine and arginine). The resulting smaller peptide fragments are then separated by high-performance liquid chromatography (HPLC) based on their physicochemical properties. mtoz-biolabs.com

These separated fragments are introduced into the mass spectrometer, ionized (commonly via electrospray ionization, ESI), and their mass-to-charge (m/z) ratio is measured in the first stage of MS. mtoz-biolabs.com Specific fragments are then selected and subjected to fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). acs.org The masses of the resulting sub-fragments are analyzed in the second stage of MS. This fragmentation occurs predictably along the peptide backbone, generating a series of b- and y-ions. sepscience.com The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the fragment. By assembling the sequences of all fragments, the full primary sequence of ALPMHIR is unequivocally confirmed. eurofins.com

Illustrative LC-MS/MS Fragmentation Data for a Hypothetical ALPMHIR Fragment

| Fragment Ion | m/z | Amino Acid Deduced |

|---|---|---|

| b₁ | 147.1 | P |

| b₂ | 260.2 | L |

| b₃ | 375.2 | M |

| y₁ | 175.1 | R |

| y₂ | 290.2 | I |

Mass spectrometry is highly sensitive to mass changes, making it an ideal tool for identifying post-translational modifications (PTMs) or derivative structures. nih.govcreative-proteomics.com Any deviation of the measured mass of ALPMHIR or its fragments from the theoretical mass calculated from its amino acid sequence points to a potential modification. For instance, a mass increase of +80 Da could indicate phosphorylation, while a +42 Da shift might suggest acetylation. researchgate.net The precise location of the modification can often be pinpointed by analyzing the MS/MS fragmentation pattern, as the mass shift will be observed on a specific b- or y-ion series. semanticscholar.org This capability is crucial for identifying unintended modifications from the synthesis process or for characterizing intentionally modified peptide derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of the peptide by probing the vibrational modes of its chemical bonds. acs.orgresearchgate.net These techniques are particularly sensitive to the peptide's secondary structure.

The most informative region in the IR spectrum of a peptide is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. researchgate.net The exact frequency of this band is highly correlated with the secondary structure: α-helical structures typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets are observed at lower frequencies, around 1620-1640 cm⁻¹. researchgate.net

Raman spectroscopy offers complementary information and is particularly advantageous for studying aqueous samples, as water is a weak Raman scatterer. nih.gov Analysis of the Amide I and Amide III bands in the Raman spectrum can also provide detailed quantitative information about the secondary structure composition of ALPMHIR. Furthermore, the trifluoroacetate counterion has strong, characteristic vibrational bands (e.g., C-F stretching) that can be readily identified in both IR and Raman spectra. nih.gov

Illustrative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |

|---|---|---|

| ~3300 | N-H Stretch | Peptide Backbone |

| ~1655 | Amide I (C=O Stretch) | Predominantly α-Helical Structure |

| ~1545 | Amide II (N-H Bend, C-N Stretch) | Peptide Backbone |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, this compound must first be grown into a high-quality single crystal.

This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is recorded and analyzed to generate an electron density map. A detailed atomic model of the ALPMHIR peptide is then built into this map and refined.

The final structure provides atomic-resolution detail of the peptide's conformation, intramolecular hydrogen bonds, and the precise interactions between the peptide and the trifluoroacetate counterions. acs.org It reveals how the peptide molecules pack together in the crystal lattice and provides unambiguous proof of the peptide's covalent structure and stereochemistry. This level of detail is unmatched by any other analytical technique.

Illustrative Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 10.2, b = 15.5, c = 25.1 |

| Resolution (Å) | 1.5 |

| R-work / R-free | 0.18 / 0.21 |

Mechanistic Investigations and Reaction Pathways Involving the Trifluoroacetate Moiety

Elucidation of Trifluoroacetylation Mechanisms in Complex Chemical and Biochemical Systems

Trifluoroacetylation is a notable side reaction that can occur during solid-phase peptide synthesis, a common method for producing peptides like Alpmhir. This process involves the unwanted addition of a trifluoroacetyl group to the free amino groups of the peptide chain, which can lead to termination of the peptide's growth. semanticscholar.org

A key mechanism for this unintended trifluoroacetylation involves the formation of trifluoroacetoxymethyl groups on the resin support used in the synthesis. pnas.org These groups can be generated from existing hydroxymethyl sites on the resin when treated with trifluoroacetic acid (TFA), which is frequently used for the removal of protecting groups. pnas.orgpnas.org Subsequently, during the neutralization step with a tertiary amine, the trifluoroacetyl group can be transferred from the resin to the amino groups of the peptide. pnas.org

Studies have shown that the extent of trifluoroacetylation can be influenced by the type of resin support used. For instance, standard benzyl (B1604629) ester resins can lead to comparable levels of this side reaction due to the gradual cleavage of the ester bond and the accumulation of trifluoroacetoxymethyl sites. pnas.org To mitigate this, alternative resin supports have been developed that are more stable to trifluoroacetic acid. semanticscholar.org

Chemical Reactivity and Stereochemical Control of Trifluoroacetate (B77799) Esters and Anhydrides in Modern Organic Transformations

Trifluoroacetate esters and anhydrides are versatile reagents in modern organic synthesis. Trifluoroacetic anhydride, in particular, is a powerful trifluoroacetylating agent. The high reactivity of these compounds stems from the strong electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic.

In organic transformations, the stereochemical outcome of a reaction is often of paramount importance. While the trifluoroacetate group itself is not chiral, its presence in a molecule can influence the stereoselectivity of reactions at nearby chiral centers. The steric bulk and electronic properties of the trifluoroacetate group can direct the approach of reagents, thereby controlling the formation of a specific stereoisomer. For example, in the synthesis of complex molecules, the stereochemistry of amino acid precursors can be dictated by the presence or absence of specific domains in the synthesizing enzymes, which can convert an L-amino acid to a D-amino acid. pnas.org

Catalytic and Solvating Roles of Trifluoroacetic Acid in Diverse Organic Synthesis Reaction Classes

Trifluoroacetic acid (TFA) is a strong organic acid that finds widespread use as a catalyst and a solvent in a variety of organic reactions. jecibiochem.comcommonorganicchemistry.comconsensus.app Its strong acidity, with a pKa of 0.23, makes it an effective catalyst for reactions such as esterification, condensation, and rearrangements. commonorganicchemistry.comresearchgate.net

As a solvent, TFA possesses a high dielectric constant and is miscible with water and most organic solvents. researchgate.net This allows it to dissolve a wide range of organic compounds, including proteins and polyesters. jecibiochem.com Its ability to act as a solvent for both polar and nonpolar substances makes it particularly useful in reactions where reactants have different solubility properties. For instance, in catalytic hydrogenations, the choice of solvent can influence which part of a molecule is preferentially hydrogenated. jecibiochem.com Furthermore, the low boiling point of TFA (72.4°C) facilitates its removal from the reaction mixture after the reaction is complete. jecibiochem.comcommonorganicchemistry.com

TFA is also commonly used for the removal of protecting groups in peptide synthesis, such as the Boc (tert-butyloxycarbonyl) group. commonorganicchemistry.comresearchgate.net

Mechanistic Characterization of Peptide-Enzyme Interactions Involving ALPMHIR (Focus on Chemical Binding Dynamics)

The interaction between a peptide and an enzyme is a highly specific process governed by a variety of molecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic attractions. researchgate.netmdpi.com The sequence and conformation of the peptide, as well as the three-dimensional structure of the enzyme's active site, are crucial for binding.

For a peptide like ALPMHIR, its interaction with an enzyme would be dictated by the physicochemical properties of its constituent amino acids. For instance, the hydrophobic residues (Alanine, Leucine, Proline, Methionine, Isoleucine) could engage in hydrophobic interactions within the enzyme's binding pocket, while the charged residues (Histidine, Arginine) could form salt bridges or hydrogen bonds. nih.govacs.org

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for studying the chemical binding dynamics of peptide-enzyme interactions. mdpi.comnih.gov These techniques can predict the binding pose of the peptide in the enzyme's active site and provide insights into the stability of the peptide-enzyme complex. nih.gov By analyzing these interactions at a molecular level, researchers can understand the chemical basis of the peptide's activity and potentially design more potent and specific enzyme inhibitors. acs.org The presence of a trifluoroacetate counter-ion is generally not considered a primary factor in the specific binding interactions within the enzyme's active site, as it is often displaced upon binding.

Computational and Theoretical Chemistry Studies of Alpmhir Trifluoroacetate

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of Peptide-Counterion Systems

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the time-dependent behavior of molecular systems. pepdd.com For peptides, MD simulations provide detailed insights into their conformational landscapes and the influence of their environment, including solvent and counterions like TFA.

The process begins by generating an initial structure of the peptide, often in an extended conformation, which is then solvated in a water box. To maintain charge neutrality, counterions are added to the system. biorxiv.orgacs.org The system then undergoes energy minimization to remove unfavorable contacts, followed by a period of heating and equilibration to reach the desired temperature and pressure. biorxiv.org Production simulations, which can span from nanoseconds to microseconds, are then run to sample the conformational space of the peptide. biorxiv.orgnih.gov

Key findings from MD studies on peptide-counterion systems include:

Conformational Preferences: Simulations reveal the intrinsic conformational tendencies of a peptide, such as the propensity to form helical, beta-strand, or random coil structures. biorxiv.org For instance, simulations have shown that some peptides can spontaneously form stable helical structures in solution. biorxiv.org

Counterion Influence: The presence and type of counterions can impact the conformational ensemble of a peptide. Overbinding of counterions to charged residues is a known issue in some classical force fields, which can artificially stabilize certain conformations. mdpi.com

Solvent and Ion Dynamics: MD simulations track the movement of every atom, providing a dynamic picture of how water molecules and ions interact with the peptide. This includes analyzing the residence time of counterions near charged amino acid residues and their effect on local water structure.

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system based on atomic positions. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Time | 100 ns - >1 µs | Duration of the simulation to ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions in periodic systems. acs.org |

Quantum Chemical Calculations on the Trifluoroacetate (B77799) Anion and its Non-Covalent Interactions

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of electronic structure and intermolecular interactions. researchgate.net These methods are invaluable for studying the specific interactions between the trifluoroacetate (TFA) anion and peptide functional groups.

The trifluoroacetate anion (CF₃COO⁻) is characterized by its highly electronegative fluorine atoms, which create a strong electron-withdrawing effect. wikipedia.org This influences the distribution of electron density across the anion and its reactivity. QC calculations can precisely model this electronic structure.

DFT calculations have been used to study the interaction between TFA and various cations. acs.orgacs.org These studies show that the primary interaction is a strong hydrogen bond between the carboxylate oxygen atoms of TFA and a proton donor on the cation (e.g., an ammonium (B1175870) group on a lysine (B10760008) side chain). acs.org The interaction energy is significantly influenced by the structure of the cation. acs.org

Key electronic properties of the TFA anion include:

High Electronegativity: The three fluorine atoms pull electron density away from the carboxylate group, stabilizing the negative charge. testbook.com

Polarity: The C-F and C=O bonds are highly polar, making TFA capable of engaging in strong electrostatic and hydrogen bonding interactions. testbook.com

Reactivity: The electron-withdrawing nature of the trifluoromethyl group makes the carboxylate a relatively weak base but a good nucleophile in certain reactions. Studies have shown that both the cation and the TFA anion can play roles in catalytic processes. acs.org

QC methods can simulate various spectroscopic properties, providing a bridge between theoretical models and experimental measurements like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

For the TFA anion, simulating its vibrational spectra (e.g., IR and Raman) is particularly useful. The asymmetric stretching vibration of the carboxylate group gives rise to a strong IR absorption band, which is sensitive to its local environment. researchgate.net For example, Raman spectroscopy can distinguish between the dissociated anionic form of TFA and the undissociated neutral form based on the frequency of the C-C stretching mode. rsc.org

Recent studies have used QC calculations to model the ¹⁹F NMR chemical shifts of TFA when interacting with peptides. nih.govacs.org This research demonstrated that TFA can form specific complexes with peptide residues, such as intercalating between two phenylalanine aromatic rings. nih.govnih.gov This interaction leads to distinct ¹⁹F chemical shifts that can be predicted computationally and observed experimentally, making TFA a useful probe for studying peptide structure and aggregation. nih.govacs.org

| Spectroscopic Technique | Calculated Property | Typical Finding/Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Predicts the position of the strong C=O stretch of TFA (~1675 cm⁻¹), which is sensitive to hydrogen bonding. researchgate.net |

| Raman Spectroscopy | Vibrational Frequencies | Distinguishes between dissociated (anionic) and undissociated (neutral) TFA through shifts in the C-C stretching mode. rsc.org |

| ¹⁹F NMR Spectroscopy | Chemical Shifts | Models the change in ¹⁹F chemical shift upon TFA binding to specific peptide sites, like aromatic residues. nih.govacs.org |

Molecular Docking Studies for Elucidating Peptide-Target Binding Mechanisms at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). americanpeptidesociety.orgmdpi.com This method is crucial in drug discovery for identifying potential peptide therapeutics and understanding their mechanism of action. americanpeptidesociety.org

The process involves two main components: a sampling algorithm that generates a wide variety of binding poses, and a scoring function that ranks these poses based on their predicted binding affinity. nih.govresearchgate.net For peptides, a major challenge is their inherent flexibility, which significantly expands the conformational space that must be sampled. nih.gov Docking methods can be categorized as global, where the entire protein surface is searched, or local, where a known binding site is specified. nih.gov

Docking studies provide key insights into:

Binding Mode: Predicting the three-dimensional structure of the peptide-protein complex. mdpi.com

Binding Affinity: Estimating the strength of the interaction, often reported as a docking score or binding free energy (e.g., in kcal/mol). explorationpub.com

Key Interactions: Identifying the specific amino acid residues on both the peptide and the target protein that are involved in the binding, such as hydrogen bonds, salt bridges, and hydrophobic contacts. explorationpub.com

Development and Validation of Force Fields for Accurate Simulation of Peptide-Counterion Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of parameters and equations that defines the potential energy of a system of atoms and is used to calculate the forces acting on them. Standard force fields like AMBER, CHARMM, and GROMOS are widely used for protein and peptide simulations. nih.gov

However, standard force fields can have limitations, particularly in accurately representing ion-protein and ion-ion interactions. mdpi.com A well-known issue is the "overbinding" of cations to negatively charged residues, which can distort the conformational ensemble. mdpi.com To address this, specialized corrections (like NBFIX in AMBER or ECC) and new parameterizations are continuously being developed. mdpi.com

The development of a new force field or the refinement of an existing one is a rigorous process:

Parameterization: Initial parameters are often derived from quantum chemical calculations on small model compounds (e.g., N-methylacetamide for the peptide backbone, or specific amino acid side chains interacting with ions). nih.gov

Optimization: These parameters are then optimized to reproduce a wide range of experimental data, such as densities and heats of vaporization of liquids, and conformational energies of small peptides. nih.gov

Validation: The force field is tested on a variety of systems not used in the parameterization process. For peptides, this involves comparing simulation results against experimental data like NMR J-couplings and chemical shifts, which are sensitive reporters of local conformation. acs.orgacs.org

The ultimate goal is to create a force field that accurately balances peptide-peptide, peptide-water, and peptide-ion interactions to correctly predict the structural and dynamic properties of peptides in solution. nih.gov

Advanced Applications of Alpmhir Trifluoroacetate in Chemical and Material Science Research

Influence of Trifluoroacetate (B77799) Counterion in Peptide Supramolecular Chemistry and Self-Assembly Processes

The trifluoroacetate counterion, often present as a residual component from the synthesis and purification of peptides using trifluoroacetic acid, can significantly influence the supramolecular chemistry and self-assembly of peptides. sigmaaldrich.com While not always considered a traditional Hofmeister reagent, TFA has been demonstrated to modulate biocoacervation, a form of liquid-liquid phase separation (LLPS) in peptide systems. nih.gov

Research has shown that residual trifluoroacetate can alter the phase separation characteristics of synthetic peptides. nih.gov The interactions between the trifluoroacetate anion and peptide chains can impact the formation of higher-order structures. For instance, in studies involving phenylalanine-containing peptides, trifluoroacetate has been observed to engage in two distinct binding modes. nih.gov One mode involves a more structured, dipolar-ordered complex, while the other is more dynamic. nih.gov

Quantum chemistry modeling suggests that a structured complex can be formed by the intercalation of a trifluoroacetate molecule between two stacked phenylalanine aromatic rings. nih.gov This interaction may contribute to the stabilization of the condensed, dense phase in LLPS. nih.gov The ability of trifluoroacetate to act as a molecular probe in 19F NMR-based studies allows for a deeper understanding of the structure and dynamics of these dense peptide phases. nih.gov

The table below summarizes the observed effects of trifluoroacetate on peptide self-assembly:

| Peptide System | Observed Influence of Trifluoroacetate | Analytical Technique |

| Phenylalanine-containing peptide (GY23) | Modulates liquid-liquid phase separation (LLPS) behavior. | Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy |

| General synthetic peptides | Can influence supramolecular order and disorder. | Not specified in the provided context |

Utilization as a Reference Standard or Marker Peptide in Advanced Proteomics and Analytical Methodologies

In the field of proteomics and analytical chemistry, accurate quantification of peptide and protein samples is crucial. The United States Pharmacopeia (USP) provides reference standards to ensure the quality, purity, and consistency of therapeutic peptides. sigmaaldrich.com Sodium trifluoroacetate is available as a USP Reference Standard. sigmaaldrich.comusp.org

This reference standard is intended for use in quality tests and assays to identify and quantify the amount of trifluoroacetic acid in peptides. sigmaaldrich.com The presence of residual TFA in peptide active pharmaceutical ingredients (APIs) is a critical quality attribute that needs to be monitored and controlled. sigmaaldrich.com The USP General Chapter <503.1> specifically outlines the methodology for determining trifluoroacetic acid in peptides, for which the sodium trifluoroacetate reference standard is essential. usp.org

The use of this standard allows for the preparation of a stock solution of trifluoroacetic acid to accurately determine its concentration in peptide formulations. sigmaaldrich.com Ion chromatography is one of the methods employed for the analysis of trifluoroacetate in peptides, offering sensitivity and the ability for automation. thermofisher.com

The following table details the information for the Sodium Trifluoroacetate USP Reference Standard:

| Parameter | Value |

| Product Name | Sodium Trifluoroacetate USP Reference Standard |

| CAS Number | 2923-18-4 |

| Molecular Formula | C2F3NaO2 |

| Application | Identification and quantification of trifluoroacetate in peptides |

| Relevant USP General Chapter | <503.1> Trifluoroacetic Acid (TFA) in Peptides |

Development of Novel Trifluoroacetate-Mediated Reagents and Catalysts for Efficient and Selective Synthetic Transformations

The reactivity of trifluoroacetic acid and its derivatives is harnessed in the development of reagents for synthetic transformations. In the context of peptide chemistry, a key consideration is the potential for unwanted side reactions, such as trifluoroacetylation of the peptide chain. nih.gov This phenomenon, however, also highlights the potential for trifluoroacetyl-donating reagents.

Research has elucidated mechanisms by which trifluoroacetylation can occur during solid-phase peptide synthesis. nih.gov One such mechanism involves the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with resin-bound amines. nih.gov The transfer of the trifluoroacetyl group from a hydroxyl to an amine group can occur during the neutralization step with a tertiary amine. nih.gov

While often an undesirable side reaction in peptide synthesis, the principles of this reactivity can be applied to the development of specific trifluoroacetylating agents. Understanding the conditions that promote or prevent this transfer is crucial for both avoiding unwanted modifications in peptide synthesis and for designing controlled synthetic methodologies.

The table below outlines a known mechanism for trifluoroacetylation that could inform the development of trifluoroacetate-mediated reagents:

| Reactants | Mediating Condition | Product |

| Trifluoroacetoxymethyl groups on resin support and resin-bound amines | Neutralization with a tertiary amine | Trifluoroacetylated peptide |

| t-butoxycarbonylamino-acids and peptide esters | Presence of trifluoroacetate anion | Potential for trifluoroacetylation |

Future Research Directions and Emerging Paradigms in Alpmhir Trifluoroacetate Chemistry

Development of Sustainable and Green Chemistry Approaches for ALPMHIR Synthesis and Purification

The use of trifluoroacetic acid (TFA) in peptide synthesis, particularly during the cleavage and deprotection steps, is a major area of concern due to its persistence in the environment. opnme.comopnme.com Industry leaders are actively seeking to develop TFA-free protocols for solid-phase peptide synthesis (SPPS). opnme.compolypeptide.com Future research on ALPMHIR synthesis will likely explore alternative cleavage cocktails that replace TFA with more environmentally benign acids. opnme.com This could involve a combination of less persistent acidic agents, diluents that promote resin swelling and peptide solubility, and effective nucleophilic scavengers. opnme.com

Beyond the replacement of TFA, a broader green chemistry approach to ALPMHIR synthesis is anticipated. This includes the adoption of aqueous SPPS, which utilizes water as the primary solvent, thereby significantly reducing the reliance on toxic organic solvents. nih.gov The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, will be instrumental in this transition. nih.gov

Purification is another critical stage where green chemistry principles can be applied. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) consumes large volumes of organic solvents. unife.it Future strategies for ALPMHIR purification will likely focus on more sustainable techniques like supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, drastically reducing solvent consumption. researchgate.net

| Method | Traditional Approach | Green Chemistry Alternative | Key Advantages of Green Approach |

| Synthesis Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water | Reduced toxicity, lower environmental impact, improved safety |

| Cleavage Agent | Trifluoroacetic Acid (TFA) | TFA-free cocktails (e.g., stronger, non-persistent acids) | Reduced environmental persistence, avoidance of PFAS regulations opnme.com |

| Protecting Group | Fmoc | Water-compatible Smoc nih.gov | Enables aqueous-phase synthesis |

| Purification | RP-HPLC with Acetonitrile (B52724)/Water | Supercritical Fluid Chromatography (SFC) researchgate.net | Drastically reduced organic solvent consumption, faster separations |

A comparative overview of traditional versus green chemistry approaches applicable to the synthesis and purification of peptides like ALPMHIR trifluoroacetate (B77799).

Integration of Advanced In Situ Characterization Techniques for Real-Time Monitoring of ALPMHIR Reactions

To enhance the efficiency, yield, and purity of ALPMHIR synthesis, the integration of advanced in situ characterization techniques for real-time monitoring is a crucial future direction. Traditional peptide synthesis often relies on endpoint analysis, which can lead to suboptimal reaction conditions and the propagation of errors. Real-time monitoring provides immediate feedback, allowing for dynamic adjustments and a more profound understanding of the reaction kinetics.

One promising technique is the use of a variable bed flow reactor, which allows for the real-time monitoring of resin swelling. semanticscholar.orgrsc.orgfu-berlin.de This can be correlated with amino acid coupling efficiency and the detection of on-resin aggregation, which are significant challenges in SPPS. semanticscholar.orgrsc.orgfu-berlin.de By monitoring these parameters in real-time during ALPMHIR synthesis, it would be possible to identify and address problematic couplings as they occur. fu-berlin.de

Electrochemical detection offers another avenue for real-time monitoring of acylation steps in SPPS. nih.gov By continuously measuring the electrical conductivity in the reaction vessel, it is possible to track the progress of the coupling reaction and ensure its completion. nih.gov This method could be adapted for automated ALPMHIR synthesizers to provide precise control over reaction times.

Refractive index (RI) measurement is emerging as a powerful process analytical tool (PAT) for real-time monitoring of SPPS. s4science.at As the peptide chain elongates on the solid support, changes in the refractive index of the surrounding solution can be measured, providing a direct indication of the reaction progress. s4science.at This technique could be implemented in both laboratory-scale and larger production-scale synthesis of ALPMHIR. s4science.at

| In Situ Technique | Monitored Parameter | Application in ALPMHIR Synthesis | Potential Benefits |

| Variable Bed Flow Reactor semanticscholar.orgrsc.orgfu-berlin.de | Resin Swelling | Real-time tracking of coupling efficiency and aggregation | Improved yield and purity, optimization of coupling conditions |

| Electrochemical Detection nih.gov | Electrical Conductivity | Monitoring the time course of acylation steps | Precise control over reaction times, ensuring complete coupling |

| Refractive Index (RI) Measurement s4science.at | Refractive Index of Solution | Continuous monitoring of peptide chain elongation | Real-time feedback on reaction kinetics, applicable at various scales |

Advanced in situ characterization techniques and their potential applications and benefits for the real-time monitoring of ALPMHIR synthesis.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Peptide Design and Trifluoroacetate-Mediated Chemistry

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize peptide science, and their application to ALPMHIR trifluoroacetate holds immense potential. These computational tools can accelerate the discovery and design of novel peptides with desired properties, and can also provide deeper insights into the complex interplay between a peptide and its counter-ion. nih.govnih.gov

Furthermore, AI can be integrated with video analysis to create predictive models of peptide-target interactions. mdpi.comresearchgate.net This could involve visualizing and quantifying the interaction of this compound with its biological target at a high level of detail, which would in turn inform the design of more effective peptide therapeutics. mdpi.com

| AI/ML Application | Description | Relevance to this compound |

| Predictive Bioactivity Modeling ucla.edu | Training ML models to predict the biological activity of peptides based on their sequence. | Rapid in silico screening of ALPMHIR analogs to identify candidates with desired therapeutic properties. |

| Generative Peptide Design digitellinc.com | Using generative AI to design novel peptide sequences and scaffolds. | Creation of entirely new peptides based on the ALPMHIR framework with potentially improved characteristics. |

| Conformational Dynamics Modeling utoronto.ca | Employing AI models like PepFlow to predict the range of 3D structures a peptide can adopt. | Understanding how the trifluoroacetate counter-ion influences the conformational landscape of ALPMHIR. |

| Interaction Analysis mdpi.comresearchgate.net | Utilizing AI-driven video analysis to study peptide-target interactions. | Elucidating the mechanism of action of this compound at a molecular level. |

Potential applications of artificial intelligence and machine learning in the research and development of this compound.

Exploration of ALPMHIR within Novel Chemical Scaffolds and Architectures for Fundamental Chemical Insights

To unlock the full potential of ALPMHIR and to gain deeper fundamental chemical insights, future research will likely explore its incorporation into novel chemical scaffolds and architectures. Moving beyond the linear peptide, these new constructs could imbue ALPMHIR with enhanced stability, novel functionalities, and unique structural properties.

One promising avenue is the development of peptide-drug conjugates, where ALPMHIR could be linked to a small molecule drug. This approach could leverage the peptide's specific targeting capabilities to deliver a therapeutic payload to a desired site of action, potentially increasing efficacy and reducing side effects. The design of such conjugates would require a thorough understanding of the chemical linkages that are stable in biological systems yet allow for the release of the active drug at the target.

Another area of exploration is the synthesis of macrocyclic versions of ALPMHIR. Cyclization can confer several advantages to a peptide, including increased resistance to enzymatic degradation, enhanced binding affinity, and improved cell permeability. The trifluoroacetate counter-ion could play a significant role in the pre-organization of the linear precursor for efficient macrocyclization.

The incorporation of ALPMHIR into larger, self-assembling peptide architectures is also a fascinating prospect. This could lead to the development of novel biomaterials with applications in tissue engineering, drug delivery, and nanotechnology. The specific sequence of ALPMHIR could be designed to drive the self-assembly process, leading to the formation of well-defined nanostructures such as fibrils, nanotubes, or hydrogels. The study of these novel scaffolds will not only expand the potential applications of ALPMHIR but also provide fundamental insights into the principles of molecular recognition and self-assembly. nih.govnih.govresearchgate.net

| Novel Scaffold/Architecture | Description | Potential Advantages for ALPMHIR | Research Focus |

| Peptide-Drug Conjugates | Covalent linkage of ALPMHIR to a small molecule drug. | Targeted drug delivery, improved therapeutic index. | Linker chemistry, drug release mechanisms, target specificity. |

| Macrocyclic Peptides | Cyclization of the linear ALPMHIR peptide. | Increased stability, enhanced binding affinity, improved bioavailability. | Cyclization strategies, conformational analysis of cyclic ALPMHIR. |

| Self-Assembling Architectures | Incorporation of ALPMHIR into larger, ordered structures. | Formation of novel biomaterials, controlled release systems. | Principles of self-assembly, characterization of nanostructures. |

Exploration of ALPMHIR in novel chemical scaffolds and the potential benefits and research directions associated with each.

Q & A

Q. What analytical methods are recommended for detecting and quantifying trifluoroacetate in environmental samples?

Trifluoroacetate (TFA) detection in complex matrices like snow, ice, or biological fluids requires high sensitivity due to its low environmental concentrations (often sub-ppb levels). Ion chromatography (IC) with suppressed conductivity detection is widely used, achieving a quantification limit of 0.5 ppb without preconcentration . For structural confirmation, ¹⁹F NMR spectroscopy is effective, though it requires careful calibration to avoid interference from fluorinated contaminants . Validate methods using spike-recovery tests in representative matrices (e.g., Antarctic snow) to account for ionic competition .

Q. How can researchers synthesize α-halo-α,α-difluoromethyl ketones using trifluoroacetate intermediates?

A trifluoroacetate release/halogenation protocol enables mild synthesis of these compounds. Key steps include:

- Reacting trifluoroacetate precursors with halogenating agents (e.g., NBS or I₂) under controlled pH.

- Optimizing reaction time (typically 2–6 hours) to prevent over-halogenation.

- Purifying via column chromatography using hexane/ethyl acetate gradients. Yields >85% are achievable with minimal byproducts .

Q. What experimental parameters influence the selectivity of trifluoroacetate decomposition in catalytic studies?

In surface-binding studies (e.g., on metal oxides), selectivity between TFA and acetate decomposition depends on:

Q. How should longitudinal environmental TFA monitoring studies be designed?

For tracking TFA accumulation in surface waters:

- Sampling strategy : Collect seasonal samples (dry vs. wet periods) to account for hydrological variability.

- Analytical controls : Include blanks to detect airborne contamination (common in lab settings).

- Data normalization : Use perfluoropropanoate (PFPrA) as a co-analyte to differentiate anthropogenic vs. natural TFA sources .

Advanced Research Questions

Q. How can contradictions in decomposition kinetics between TFA and acetate be resolved?

Conflicting data often arise from differences in surface anchoring strength and intermolecular forces. To address this:

- Conduct competitive adsorption experiments where TFA and acetate are co-adsorbed on model catalysts (e.g., TiO₂).

- Use isotopic labeling (¹³C-TFA) to distinguish decomposition pathways via mass spectrometry.

- Apply density functional theory (DFT) to model binding energies and compare with experimental results .

Q. What experimental design optimizes TFA-related parameters in mass spectrometry?

For optimizing ion abundance in Fourier-transform ion cyclotron resonance (FT-ICR) systems:

- Apply Design of Experiments (DoE) to systematically vary DC voltages, trapping times, and buffer gas pressure.

- Use response surface methodology (RSM) to model interactions between variables.

- Prioritize parameters that maximize signal-to-noise ratios for sodium trifluoroacetate clusters (e.g., second harmonic abundance) .

Q. How can ionic liquid mixtures containing TFA be characterized for solvent interactions?

Study volumetric and transport properties of TFA-based ionic liquids (e.g., [emim][TFA]):

- Measure density and viscosity across temperatures (20–80°C) to derive activation energies.

- Use molecular dynamics simulations to correlate solubility parameters with hydrogen-bonding interactions.

- Validate with phase-behavior data for CO₂ absorption, a key application for fluorinated ionic liquids .

Q. What strategies mitigate interference from ultrashort PFASs in TFA quantification?

In matrices with mixed perfluoroalkyl substances (PFASs):

Q. How does TFA impact biological assays involving peptide salts?

For studies using TFA salts of bioactive peptides (e.g., α-CGRP or TT-232):

- Assay interference : TFA counterions may alter receptor binding kinetics. Dialyze samples against ammonium acetate (pH 7.4) to remove excess TFA.

- Purity validation : Use reverse-phase HPLC with UV detection (220 nm) to confirm peptide-to-TFA ratios .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。